4-Fluoro-2-methyl-3-nitrobenzamide
Description
4-Fluoro-2-methyl-3-nitrobenzamide (CAS: 475216-25-2) is a substituted benzamide featuring a fluorine atom at the para position (C4), a methyl group at the ortho position (C2), and a nitro group at the meta position (C3) on the benzene ring (Fig. 1). The amide functional group (-CONH2) is directly attached to the benzene core. This compound is primarily utilized in pharmaceutical and agrochemical research due to its unique electronic and steric properties, which arise from the interplay of electron-withdrawing (fluoro, nitro) and electron-donating (methyl) substituents .
Properties
Molecular Formula |
C8H7FN2O3 |
|---|---|
Molecular Weight |
198.15 g/mol |
IUPAC Name |
4-fluoro-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C8H7FN2O3/c1-4-5(8(10)12)2-3-6(9)7(4)11(13)14/h2-3H,1H3,(H2,10,12) |
InChI Key |
UOTVUAPNSGATHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])F)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methyl-3-nitrobenzamide typically involves multiple steps starting from readily available raw materials. One common method involves the following steps:
Nitration: The nitration of o-methylphenol to selectively generate 2-methyl-6-nitrophenol.
Hydroxyl Chlorination: Conversion of 2-methyl-6-nitrophenol to 2-chloro-3-nitrotoluene.
Fluorination: Fluorination of 2-chloro-3-nitrotoluene to produce 2-fluoro-3-nitrotoluene.
Oxidation: Oxidation of the methyl group to form 2-fluoro-3-nitrobenzoic acid.
Amidation: Finally, the amidation of 2-fluoro-3-nitrobenzoic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and efficiency while minimizing costs and environmental impact. Continuous-flow reactors and other advanced technologies are often employed to enhance reaction control and safety .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: Reduction of the nitro group to an amino group.
Substitution: Nucleophilic aromatic substitution reactions involving the fluorine atom.
Hydrolysis: Hydrolysis of the amide group to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-Fluoro-2-methyl-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-Fluoro-2-methyl-3-nitrobenzoic acid.
Scientific Research Applications
4-Fluoro-2-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The nitro (-NO2) and fluoro (-F) groups reduce electron density on the benzene ring, increasing electrophilicity. This enhances reactivity in nucleophilic substitution or coupling reactions. In contrast, the methyl group (-CH3) at C2 donates electrons via hyperconjugation, creating localized electronic asymmetry .
- This contrasts with unsubstituted benzamides, which exhibit greater conformational flexibility .
Physicochemical Properties
- Solubility: The nitro and fluoro groups reduce aqueous solubility, but the methyl group partially offsets this by increasing hydrophobicity.
- Melting Points: Substituted benzamides generally exhibit higher melting points due to strong intermolecular hydrogen bonding. For example, this compound melts at ~180–185°C, while N,N-diethyl derivatives have lower melting points (~90–100°C) due to disrupted crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
